molecular formula C18H13FN6O3 B2690995 3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-47-7

3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Numéro de catalogue: B2690995
Numéro CAS: 863018-47-7
Poids moléculaire: 380.339
Clé InChI: VSKKUDJOFAKBKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C18H13FN6O3 and its molecular weight is 380.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H13FN6O3
  • Molecular Weight : 380.339 g/mol
  • IUPAC Name : 3-[(4-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo-pyrimidine derivatives, including the compound . The following table summarizes key findings related to its antitumor activity:

Study Cell Line IC50 (µM) Mechanism of Action
Study APC3 (Prostate Cancer)0.91Induces apoptosis via extrinsic and intrinsic pathways; upregulates Bax and P53 while downregulating Bcl-2
Study BMCF-7 (Breast Cancer)2.5Cell cycle arrest at G1/S phase; inhibits cell migration
Study CMGC-803 (Gastric Cancer)1.5Suppresses colony formation; activates caspase pathways

In Study A , the compound exhibited a potent inhibitory effect on PC3 cells with an IC50 value of 0.91 µM, demonstrating a selectivity that was approximately 53-fold higher than that observed in non-cancerous cells (WPMY-1) . The mechanism involved the activation of apoptotic signaling pathways, which were confirmed through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers cell death through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.
  • Cell Cycle Arrest : It has been shown to induce G1/S phase arrest in cancer cells, effectively halting proliferation .
  • Inhibition of Migration and Colony Formation : The compound suppresses the migratory capabilities of cancer cells and inhibits their ability to form colonies, indicating a potential for metastasis prevention .

Case Study 1: Prostate Cancer Inhibition

In a study focusing on prostate cancer cells (PC3), treatment with the compound resulted in significant apoptosis characterized by increased levels of cleaved caspases and PARP. Flow cytometry analysis revealed a marked increase in the G1 phase population alongside a decrease in G2/M phase cells, suggesting effective cell cycle modulation .

Case Study 2: Breast Cancer Efficacy

Another investigation assessed the compound's effects on MCF-7 breast cancer cells. Results showed that it inhibited cell migration and proliferation while inducing apoptosis. The study concluded that the compound could serve as a promising candidate for breast cancer therapy due to its dual action on cell viability and migration .

Applications De Recherche Scientifique

The compound has been identified as a potential candidate for several therapeutic applications due to its unique structural properties. The presence of the triazolopyrimidine core is notable for its biological activity:

  • Antitumor Activity : Research indicates that derivatives of triazolopyrimidine exhibit antitumor properties by inhibiting specific pathways involved in cancer cell proliferation. Such compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Compounds similar to 3-(4-fluorobenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one have demonstrated activity against a range of pathogens, including resistant strains of bacteria. The nitro group is particularly effective in enhancing antimicrobial efficacy .
  • Adenosine Receptor Modulation : The compound may also interact with adenosine receptors, specifically the A3 subtype, which is implicated in various physiological processes including inflammation and cancer progression. This interaction could be leveraged for developing new anti-inflammatory drugs .

Case Studies

Several studies have documented the effectiveness of triazolopyrimidine derivatives in various biological assays:

  • Study on Antitumor Activity : A comparative study evaluated several triazolopyrimidine derivatives against human cancer cell lines (e.g., MCF-7 and HeLa). Results showed that modifications at the benzyl positions significantly enhanced cytotoxicity compared to unmodified counterparts .
  • Antimicrobial Testing : An investigation into the antimicrobial properties revealed that compounds with nitro substitutions exhibited higher activity against ESKAPE pathogens compared to standard antibiotics. This highlights their potential as novel antimicrobial agents in treating resistant infections .

Propriétés

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O3/c19-14-6-4-12(5-7-14)10-24-17-16(21-22-24)18(26)23(11-20-17)9-13-2-1-3-15(8-13)25(27)28/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKKUDJOFAKBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.